Dithiomalonates Convert Primary Alkyl Imine Surrogates Where Malonates and Monothiomalonates Yield No Product
In a direct catalytic asymmetric Mannich reaction using a cinchona-squaramide organocatalyst (2 mol %), dithiomalonates (DTMs) reacted with highly challenging primary alkyl α-amidosulfone imine surrogates to give the desired β-amino thioester adducts with up to 97 % enantiomeric excess. Under identical conditions, the use of conventional malonates (e.g., diethyl malonate) or monothiomalonates resulted in no detectable reaction . This chemoselectivity dichotomy defines a go/no-go boundary for substrate classes relevant to chiral β-amino acid and active pharmaceutical ingredient synthesis.
| Evidence Dimension | Reaction outcome with primary alkyl α-amidosulfone imine surrogates under organocatalytic Mannich conditions |
|---|---|
| Target Compound Data | Up to 97% ee; full conversion to Mannich adduct using dithiomalonate nucleophile |
| Comparator Or Baseline | Diethyl malonate and monothiomalonate: no reaction observed under identical conditions |
| Quantified Difference | Complete reaction failure for comparators vs. high conversion and enantioselectivity for DTMs |
| Conditions | Chiral cinchona-squaramide catalyst (2 mol%), 0 °C, aqueous biphasic conditions; substrate scope included diverse primary alkyl α-amidosulfones (Angew. Chem. Int. Ed. 2016) |
Why This Matters
Procurement decisions for Mannich-donor building blocks must account for this substrate-dependent reactivity cliff: only dithioesters enable the asymmetric construction of primary alkyl-substituted β-amino acid derivatives.
- [1] Bae, H. Y.; Kim, M. J.; Sim, J. H.; Song, C. E. Direct Catalytic Asymmetric Mannich Reaction with Dithiomalonates as Excellent Mannich Donors: Organocatalytic Synthesis of (R)-Sitagliptin. Angew. Chem. Int. Ed. 2016, 55, 10825–10829. View Source
